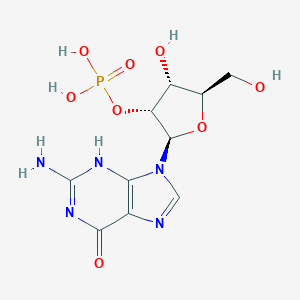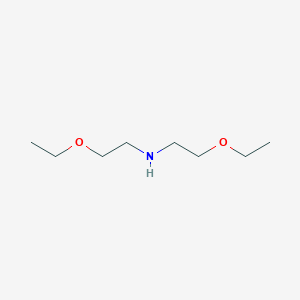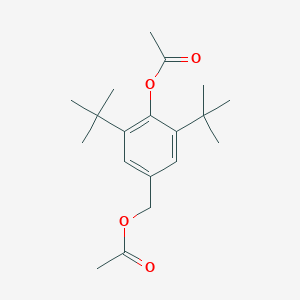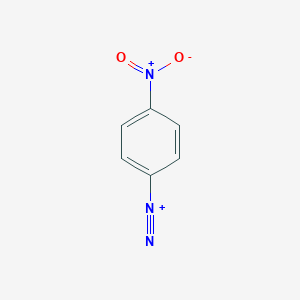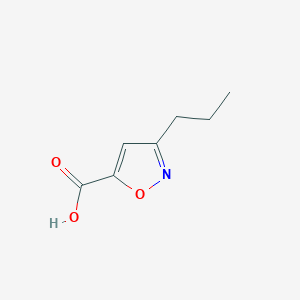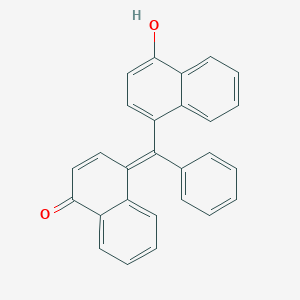
p-ナフトールベンゼイン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
P-Naphtholbenzein, also known as alpha-Naphtholbenzein, is a deep red to rust-coloured crystal . It is primarily used as a pH indicator, with a visual transition from yellow (pH 0.0-0.8) to turquoise (pH 8.2-10.0) .
Molecular Structure Analysis
The molecular formula of p-Naphtholbenzein is C27H18O2 . Its molecular weight is 374.43 g/mol .Chemical Reactions Analysis
P-Naphtholbenzein is primarily used as an indicator for pH range 8.2-10.0, mostly in acid-base titrations .Physical and Chemical Properties Analysis
P-Naphtholbenzein appears as deep red to rust-coloured crystals . It has a melting point of 230-235 °C . It is insoluble in water but soluble in ethanol and methanol .科学的研究の応用
作用機序
Target of Action
p-Naphtholbenzein, also known as alpha-Naphtholbenzein, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the solution’s acidity or alkalinity .
Mode of Action
p-Naphtholbenzein operates by undergoing a color change in response to the pH of the solution it is in . It has a visual transition from yellow at pH 0-8.2 to turquoise at pH 10 . This color change is a result of the compound’s interaction with hydrogen ions in the solution .
Pharmacokinetics
It is insoluble in water but soluble in alcohol , which can affect its distribution in different types of solutions.
Result of Action
The primary result of p-Naphtholbenzein’s action is a visible color change that provides a measure of the pH of the solution it is in . This allows scientists and researchers to monitor the acidity or alkalinity of a solution, which can be critical in various experimental and industrial contexts.
Action Environment
The action of p-Naphtholbenzein can be influenced by environmental factors such as the presence of other ions in the solution, the temperature, and the solvent used . For example, its solubility and hence its effectiveness as a pH indicator can be affected by the type of solvent used . Furthermore, extreme temperatures might potentially affect the stability of the compound and its color transitions .
Safety and Hazards
生化学分析
Biochemical Properties
p-Naphtholbenzein plays a significant role in biochemical reactions, particularly as an indicator in acid-base titrations. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and carbonyl functional groups. These interactions often involve hydrogen bonding and π-π stacking with aromatic amino acids in proteins. For instance, p-Naphtholbenzein can interact with beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. The compound’s interaction with beta-galactosidase has been evaluated for its effectiveness as a substrate for detecting enzyme activity .
Cellular Effects
p-Naphtholbenzein influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as an indicator can affect the pH of the cellular environment, thereby influencing enzyme activity and metabolic reactions. For example, in bacterial cells, p-Naphtholbenzein-beta-D-galactoside has been used to detect beta-galactosidase activity, which is crucial for lactose metabolism . The compound’s presence can lead to changes in gene expression related to metabolic pathways and stress responses.
Molecular Mechanism
At the molecular level, p-Naphtholbenzein exerts its effects through binding interactions with biomolecules. Its hydroxyl and carbonyl groups allow it to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, p-Naphtholbenzein’s interaction with beta-galactosidase involves binding to the enzyme’s active site, thereby influencing its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Naphtholbenzein can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme pH conditions. Long-term studies have shown that p-Naphtholbenzein maintains its effectiveness as an indicator over extended periods, although its sensitivity may decrease slightly over time . In in vitro studies, the compound’s stability allows for consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of p-Naphtholbenzein vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, p-Naphtholbenzein can cause adverse effects, including irritation to the skin, eyes, and respiratory tract . In animal studies, the compound’s threshold effects have been observed, with higher doses leading to more pronounced toxicological responses. These findings highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
p-Naphtholbenzein is involved in various metabolic pathways, particularly those related to its role as an indicator. The compound interacts with enzymes and cofactors involved in acid-base reactions, influencing metabolic flux and metabolite levels. For example, in the presence of beta-galactosidase, p-Naphtholbenzein-beta-D-galactoside is hydrolyzed, releasing p-Naphtholbenzein and a monosaccharide . This reaction is part of the broader metabolic pathway for lactose utilization in bacteria.
Transport and Distribution
Within cells and tissues, p-Naphtholbenzein is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, such as cell membranes. Additionally, p-Naphtholbenzein can bind to specific transporters or binding proteins, facilitating its movement across cellular compartments . These interactions influence the compound’s localization and accumulation within cells.
Subcellular Localization
p-Naphtholbenzein’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is often found in the cytoplasm and associated with cellular membranes. Its localization can affect its activity and function, particularly in the context of enzyme interactions and metabolic reactions. For example, p-Naphtholbenzein’s presence in the cytoplasm allows it to interact with cytoplasmic enzymes, influencing their activity and the overall metabolic state of the cell .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of p-Naphtholbenzein involves the condensation reaction between p-naphthol and benzoyl chloride in the presence of a catalyst.", "Starting Materials": [ "p-naphthol", "benzoyl chloride", "catalyst" ], "Reaction": [ "Add p-naphthol and benzoyl chloride in equimolar amounts to a round-bottom flask.", "Add a catalyst such as aluminum chloride or zinc chloride to the flask.", "Heat the mixture under reflux for several hours.", "Cool the mixture and pour it into ice-cold water to precipitate the product.", "Filter and dry the product to obtain p-Naphtholbenzein." ] } | |
CAS番号 |
145-50-6 |
分子式 |
C27H18O2 |
分子量 |
374.4 g/mol |
IUPAC名 |
(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one |
InChI |
InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24- |
InChIキー |
VDDWRTZCUJCDJM-PNHLSOANSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O |
SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |
正規SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |
| 145-50-6 | |
物理的記述 |
Dark red powder; [Alfa Aesar MSDS] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


